molecular formula C18H25NO2 B12599721 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile CAS No. 650606-13-6

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile

Katalognummer: B12599721
CAS-Nummer: 650606-13-6
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: YIIRBMIQJFWBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes an ethoxymethyl group, a hexyloxyphenyl group, and a prop-2-enenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxymethyl Group: This step involves the reaction of an appropriate alcohol with ethyl bromide in the presence of a base such as sodium hydride.

    Introduction of the Hexyloxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with hexyl bromide.

    Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of an appropriate aldehyde with a nitrile compound under basic conditions to form the enenitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl or hexyloxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, phenol derivatives

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile
  • 2-(Ethoxymethyl)-3-[4-(butyloxy)phenyl]prop-2-enenitrile
  • 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

650606-13-6

Molekularformel

C18H25NO2

Molekulargewicht

287.4 g/mol

IUPAC-Name

2-(ethoxymethyl)-3-(4-hexoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H25NO2/c1-3-5-6-7-12-21-18-10-8-16(9-11-18)13-17(14-19)15-20-4-2/h8-11,13H,3-7,12,15H2,1-2H3

InChI-Schlüssel

YIIRBMIQJFWBMR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C=C(COCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.